molecular formula C25H17ClF4N2O3 B2533417 (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide CAS No. 342581-66-2

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

Cat. No.: B2533417
CAS No.: 342581-66-2
M. Wt: 504.87
InChI Key: QVTQUBUKIGYADW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), an amide group (-CONH2), a trifluoromethyl group (-CF3), and methoxy groups (-OCH3). These groups can greatly influence the compound’s reactivity and properties .


Molecular Structure Analysis

The presence of the cyano group, amide group, and trifluoromethyl group can have significant effects on the compound’s molecular structure. For example, the cyano group is a strong electron-withdrawing group, which can stabilize positive charge on adjacent atoms .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the cyano group can undergo hydrolysis to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano and amide groups could increase its solubility in polar solvents .

Future Directions

The study and development of new compounds is a key aspect of fields like medicinal chemistry and materials science. This compound, with its combination of functional groups, could be of interest in these areas .

Properties

IUPAC Name

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF4N2O3/c1-34-23-11-16(4-9-22(23)35-14-15-2-6-19(27)7-3-15)10-17(13-31)24(33)32-21-12-18(25(28,29)30)5-8-20(21)26/h2-12H,14H2,1H3,(H,32,33)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTQUBUKIGYADW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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